molecular formula C24H16FN3O3S B11139032 (2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11139032
M. Wt: 445.5 g/mol
InChI Key: JGIZQSIKUJKVCU-BKUYFWCQSA-N
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Description

The compound (2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and furan moieties in the structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-(4-fluorophenyl)furan-2-carbaldehyde with 6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to meet regulatory standards and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The carbonyl groups in the thiazolo[3,2-b][1,2,4]triazine moiety can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorophenyl and furan moieties may enhance its binding affinity and specificity towards these targets. Further studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The unique combination of fluorophenyl and furan moieties in (2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione may confer distinct pharmacological properties compared to its analogs. The presence of fluorine can enhance metabolic stability and bioavailability, making it a promising candidate for further development.

Properties

Molecular Formula

C24H16FN3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

(2Z)-2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H16FN3O3S/c1-14-2-4-15(5-3-14)12-19-22(29)26-24-28(27-19)23(30)21(32-24)13-18-10-11-20(31-18)16-6-8-17(25)9-7-16/h2-11,13H,12H2,1H3/b21-13-

InChI Key

JGIZQSIKUJKVCU-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=NC2=O

Origin of Product

United States

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